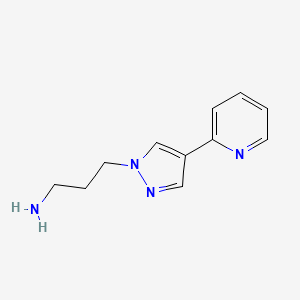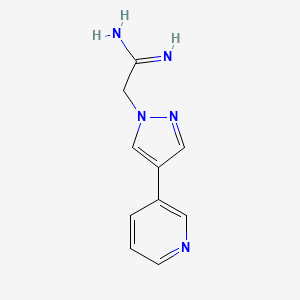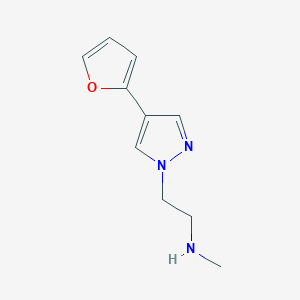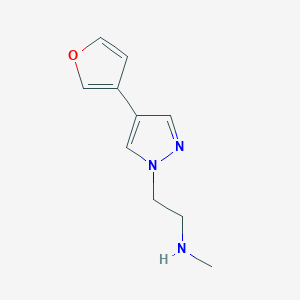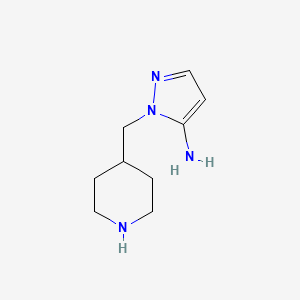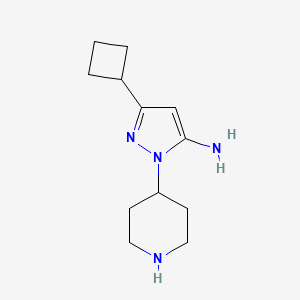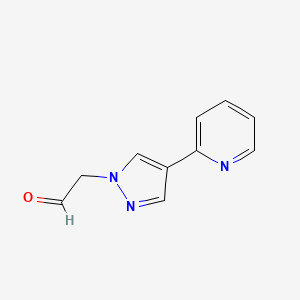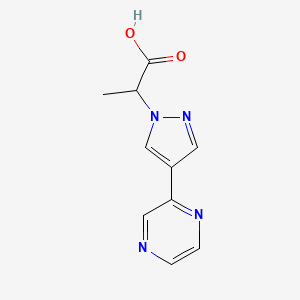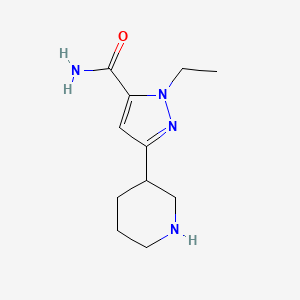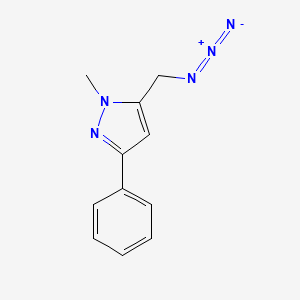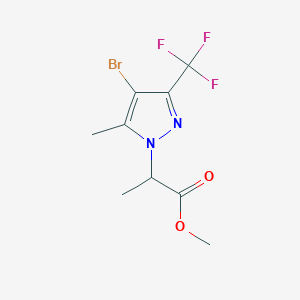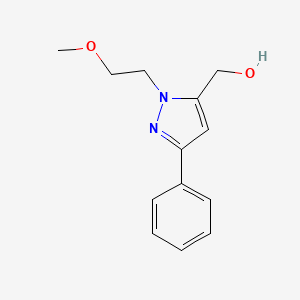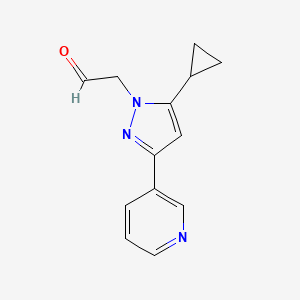
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
説明
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde, also known as 2-CPA, is an organic compound with a unique structure containing both a pyrazole and a cyclopropyl group. It is a useful building block for the synthesis of various bioactive molecules, and has been the subject of numerous scientific studies.
科学的研究の応用
Synthesis and Chemical Properties
Recent studies have elaborated on the synthesis and antimicrobial activity of novel pyrazole derivatives, indicating the significance of such compounds in developing new antimicrobial agents. For instance, the synthesis of various heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivatives has been explored, leading to compounds with screened antimicrobial activities (Al-Ghamdi, 2019). This highlights the potential for these compounds in addressing microbial resistance through the development of new therapeutic agents.
Another aspect of research on these compounds involves the multicomponent domino process for preparing pyrazolo[3,4-b]pyridine-5-nitriles, showcasing a method for creating complex molecules efficiently (Aggarwal et al., 2016). This process underscores the compound's role in facilitating the synthesis of complex heterocyclic structures, which are valuable in pharmaceutical research and development.
Potential Applications in Anticancer and Antimicrobial Research
The synthesis and evaluation of organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines for potential anticancer properties illustrate another critical application. These compounds, acting as cyclin-dependent kinase (Cdk) inhibitors, have been studied for their cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011), indicating their potential utility in cancer therapy.
Moreover, the design, synthesis, and cytotoxicity evaluation of pyrazolopyridine and pyrazole derivatives as potential anticancer agents further demonstrate the application of such compounds in medicinal chemistry. These studies reveal that certain derivatives exhibit significant cytotoxicity against various human cancer cell lines, suggesting their potential as leads for anticancer drug development (Alam et al., 2017).
特性
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-3-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-7-6-16-13(10-3-4-10)8-12(15-16)11-2-1-5-14-9-11/h1-2,5,7-10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHZTYJNGIKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



